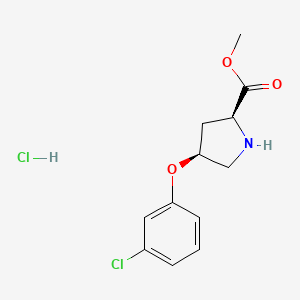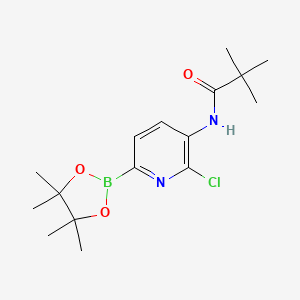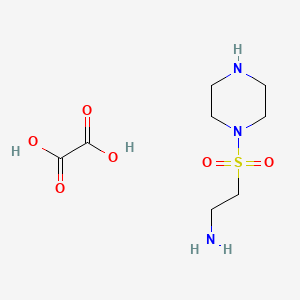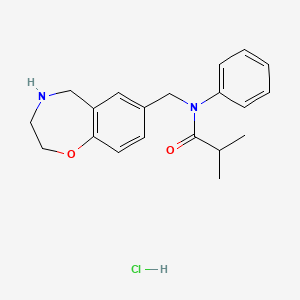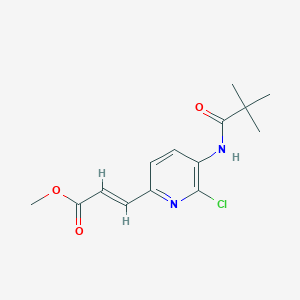
Methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For “tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate”, the SMILES string isCC(C)(C)OC(=O)NCc1ccc(NC(=O)C(C)(C)C)c(Cl)n1 and the InChI key is FNXWDMLQFVZMRQ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved data.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate is utilized in the synthesis of various chemical compounds. For example, its reaction with methyl amine in acetonitrile leads to the formation of methyl benzo[b][1,8]naphthyridin-3-carboxylate in good yields (Nithyadevi & Rajendran, 2006).
Herbicidal Applications
- This compound has been explored for its herbicidal properties. It exhibits notable herbicidal activities, especially as inhibitors of PSII electron transport, a crucial component in plant photosynthesis (Wang et al., 2004).
Role in Polymerization
- In the field of polymer chemistry, methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate plays a role in the radical homopolymerization process, leading to the formation of polymers with distinct properties (Moszner et al., 2003).
Applications in Organic Synthesis
- The compound is also a key player in the synthesis of organic materials, such as the preparation of substituted 5‐Aziandoles, demonstrating its versatility in organic synthesis (Roy et al., 2007).
Corrosion Inhibition
- Additionally, derivatives of this compound have been investigated for their potential as corrosion inhibitors, particularly in contexts involving mild steel and hydrochloric acid (Baskar et al., 2014).
Environmental Applications
- In environmental applications, it has been studied for its role in the treatment of waste gases, such as its removal by biotrickling filters, highlighting its relevance in environmental protection and waste management (Wu et al., 2016).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes the precautionary statements P305 + P351 + P338 . Please refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information.
Propriétés
IUPAC Name |
methyl (E)-3-[6-chloro-5-(2,2-dimethylpropanoylamino)pyridin-2-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2,3)13(19)17-10-7-5-9(16-12(10)15)6-8-11(18)20-4/h5-8H,1-4H3,(H,17,19)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSQVTYEWVSSBO-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=CC(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)/C=C/C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



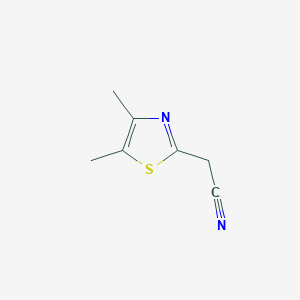
![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1420999.png)
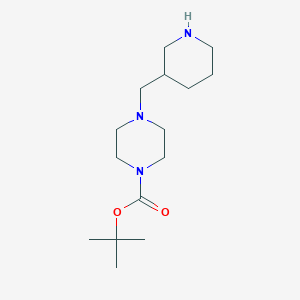
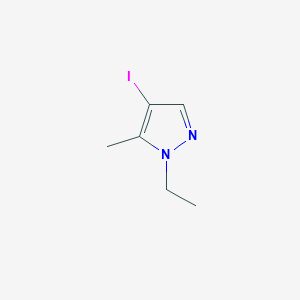
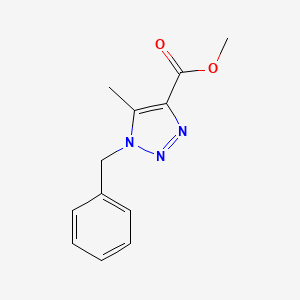
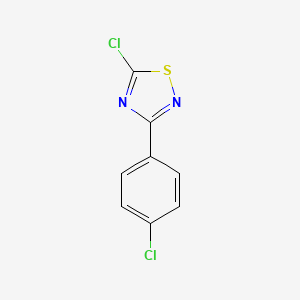

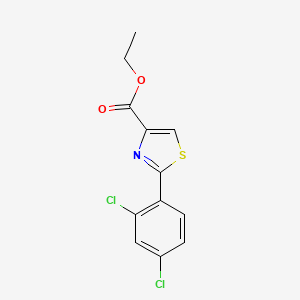
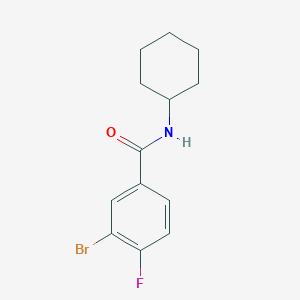
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
